For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the pharmaceutical industry. The information is tailored for professionals in research and drug development.
Core Properties and Identifiers
Methyl 2-methoxy-5-sulfamoylbenzoate is a white to off-white solid compound.[1] It is also known by several synonyms, including 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide and Methyl 5-(aminosulfonyl)-2-methoxybenzoate.[2]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 33045-52-2[1][3] |
| Molecular Formula | C₉H₁₁NO₅S[1][3] |
| IUPAC Name | methyl 2-methoxy-5-sulfamoylbenzoate[2] |
| InChI Key | MKDYDRQLKPGNNU-UHFFFAOYSA-N |
| SMILES String | COC(=O)c1cc(ccc1OC)S(N)(=O)=O |
| EC Number | 251-358-1[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 245.25 g/mol [1][3] |
| Appearance | White to off-white solid[1] |
| Melting Point | 175-177 °C[4][5][6][7] |
| Boiling Point | 439.8 °C at 760 mmHg[1] |
| Density | 1.36 g/cm³[1] |
| Solubility | Slightly soluble in DMSO and Methanol[1][3] |
| pKa | 9.94 ± 0.60 (Predicted)[3] |
| Storage Temperature | 2-8°C[1][3] |
Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
The synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate has evolved from traditional multi-step processes to more efficient, environmentally friendly methods.
Traditional Synthesis Route
Historically, the synthesis involved several steps starting from salicylic acid or methyl salicylate, including methylation, chlorosulfonation, amination, and esterification.[3][4][8] This process is known for being lengthy and generating significant chemical waste, which complicates large-scale industrial production.[8][9]
Modern, High-Yield Synthesis Protocol
A more recent and efficient method starts from methyl 2-methoxy-5-chlorobenzoate. This streamlined process offers a high yield, good quality, and is more environmentally friendly, making it suitable for industrial applications.[10][11][12]
Experimental Protocol: Novel Synthesis Method
This protocol is adapted from a patented high-yield synthesis process.[8][10][11]
1. Materials and Equipment:
- 1000ml reaction flask with reflux apparatus
- Methyl 2-methoxy-5-chlorobenzoate (0.25 mol)
- Sodium aminosulfonate (0.25 mol)
- Cuprous bromide (0.0125 mol) as a catalyst[8][10]
- Tetrahydrofuran (THF) (300g) as a solvent[8][10]
- Activated carbon[8]
2. Procedure:
- Add 300g of tetrahydrofuran and 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate to the reaction flask.[8]
- Add 1.8g of cuprous bromide (0.0125mol) and 25.7g (0.25mol) of sodium aminosulfonate.[8]
- Raise the temperature to 65°C and maintain for 12 hours.[8]
- After the reaction is complete, add 2g of activated carbon to the mixture for decolorization and filter while hot to remove the catalyst and by-product sodium chloride.[8][10]
- Concentrate the filtrate under reduced pressure to obtain the final product.[8][10]
3. Results:
- Product: Methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.[8]
- Yield: Approximately 94.5% - 96.55%.[8][11]
- Purity: ~99.5% (as determined by HPLC).[8][11]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate.
Applications in Drug Development
Methyl 2-methoxy-5-sulfamoylbenzoate serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its primary application is in the production of antipsychotic drugs.[4][8]
Key Therapeutic Areas:
-
Antipsychotics: It is an important intermediate for Sulpiride and Levosulpiride, which are used to treat schizophrenia and depression.[3][4][8]
-
Anticoagulants: Used as a reactant in the preparation of anticoagulant compounds.[3][4]
-
Antiviral Agents: It is a reactant for synthesizing HCV NS5B polymerase inhibitors.[3][4]
-
Neurodegenerative Diseases: Employed in creating therapeutic drugs for neurodegenerative conditions.[3][4]
-
Oral Hypoglycemic Agents: Serves as a building block for oral medications used to manage blood sugar levels.[3][4]
Role as a Pharmaceutical Intermediate
The following diagram illustrates the role of Methyl 2-methoxy-5-sulfamoylbenzoate as a key precursor in the synthesis of the antipsychotic drug Sulpiride.
Caption: Role of Methyl 2-methoxy-5-sulfamoylbenzoate in Sulpiride synthesis.[8]
Spectroscopic Data
While detailed spectra are best obtained from suppliers or spectral databases, summary information is available.
-
13C NMR Spectra: A 13C NMR spectrum for this compound is available from Sigma-Aldrich.[2]
-
Mass Spectrometry: Predicted collision cross section (CCS) values have been calculated for various adducts, such as [M+H]+ (149.0 Ų) and [M+Na]+ (157.5 Ų).[13]
Safety and Handling
According to its Material Safety Data Sheet (MSDS), Methyl 2-methoxy-5-sulfamoylbenzoate requires standard laboratory precautions for handling solid chemicals.[5]
Table 3: Safety and Handling Guidelines
| Precaution | Recommendation |
| Personal Protective Equipment | Eyeshields, gloves, and suitable protective clothing should be worn. In case of inadequate ventilation, use respiratory protection.[5] |
| Handling | Avoid release to the environment. Wash hands and exposed areas after handling.[5] |
| Storage | Store in a dry place in the original, tightly closed container.[5] Stable under normal conditions, but direct sunlight, air contact, and moisture should be avoided.[5] |
| Accidental Release | Evacuate unnecessary personnel. Clear up spills rapidly by scoop or vacuum.[5] |
| First Aid | Move to fresh air if inhaled. Wash skin with soap and water. Rinse eyes cautiously with water for several minutes. Rinse mouth if ingested and seek medical advice if feeling unwell.[5] |
Conclusion
Methyl 2-methoxy-5-sulfamoylbenzoate is a fundamentally important intermediate for the pharmaceutical industry. Its well-defined physical and chemical properties, combined with modern, efficient synthesis routes, make it a valuable precursor for a range of therapeutic agents, most notably antipsychotics like Sulpiride. Proper handling and storage are essential to maintain its stability and purity for research and manufacturing purposes.
References
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- 2. Methyl 5-sulfamoyl-o-anisate | C9H11NO5S | CID 118390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-methoxy-5-sulfamoylbenzoate CAS#: 33045-52-2 [m.chemicalbook.com]
- 4. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Methyl 2-Methoxy-5-Sulfamoylbenzoate | CAS#:33045-52-2 | Chemsrc [chemsrc.com]
- 7. Methyl 2-Methoxy-5-Sulfamoylbenzoate - Yogi Enterprise [yogienterprise.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 10. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 11. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 13. PubChemLite - Methyl 2-methoxy-5-sulfamoylbenzoate (C9H11NO5S) [pubchemlite.lcsb.uni.lu]
